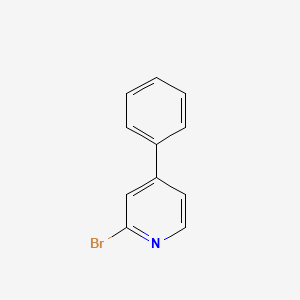

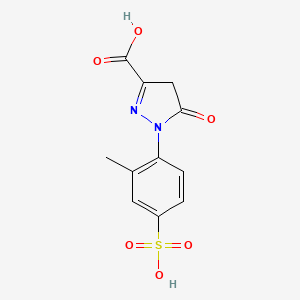

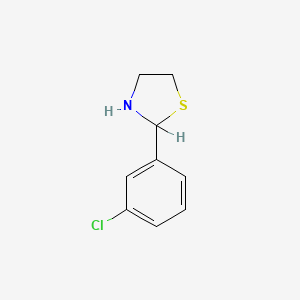

![molecular formula C5H4N4 B1345622 [1,2,4]Triazolo[1,5-a]pyrazine CAS No. 399-66-6](/img/structure/B1345622.png)

[1,2,4]Triazolo[1,5-a]pyrazine

Vue d'ensemble

Description

1,2,4-Triazolo[1,5-a]pyrazine is a heterocyclic compound that serves as a versatile scaffold in organic synthesis and medicinal chemistry. It is characterized by the fusion of triazole and pyrazine rings, which provides a unique chemical structure that can be exploited for various biological activities. The compound and its derivatives have been extensively studied due to their potential therapeutic applications and their role as key intermediates in the synthesis of various active heterocyclic compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrazine derivatives can be achieved through different synthetic routes. For instance, a one-pot synthesis method has been developed for the creation of oxygen-rich 1,2,4-triazolo[3,4-d]-1,2,4-triazolo[3,4-f]-furazano[3,4-b]pyrazines, which are of interest as energetic materials. This method involves the reaction of dichlorofurazano[3,4-b]pyrazine with tetrazoles to produce polynitrated compounds with potential use as explosives . Another approach involves the regioselective one-pot synthesis of chiral tetrahydro[1,2,3]triazolo[1,5-a]pyrazines from α-amino acid derivatives, utilizing an intramolecular 'click' reaction .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrazine derivatives is characterized by the presence of nitrogen atoms in the triazole and pyrazine rings, which can participate in various chemical reactions. The presence of these heteroatoms also contributes to the electronic properties of the compounds, influencing their reactivity and interaction with biological targets .

Chemical Reactions Analysis

1,2,4-Triazolo[1,5-a]pyrazine derivatives can undergo various chemical reactions due to the reactivity of the nitrogen atoms in their structure. For example, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines involves a multi-step process starting from phenylacetonitriles, leading to compounds with anticonvulsant activity . Additionally, the reactivity of aliphatic and aromatic hydrazides with chloro substituents of dichloropyrido[2,3-b]pyrazine has been exploited to create nonxanthine adenosine receptor antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrazine derivatives are influenced by their molecular structure and the substituents attached to the core scaffold. For example, the introduction of polynitro groups in the synthesis of energetic materials significantly affects their burning rate and explosive properties . The lipophilicity and pharmacokinetic properties of these derivatives can be tailored by modifying the substituents, as demonstrated in the development of selective brain-penetrant phosphodiesterase 2 (PDE2) inhibitors .

Applications De Recherche Scientifique

-

Medicinal Chemistry

- Application : [1,2,4]Triazolo[1,5-a]pyrazine derivatives have been found to exhibit a variety of biological activities, making them of interest in medicinal chemistry . They have been used in the development of drugs with antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

- Methods : The compounds are synthesized and their structures characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

- Results : Some of the synthesized compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

-

Agriculture

- Application : These compounds have also found use in agriculture due to their herbicidal properties .

- Methods : The compounds are synthesized and their structures characterized using various techniques .

- Results : The compounds have shown remarkable biological activities in a variety of domains, such as herbicidal .

-

Pharmaceuticals

- Application : [1,2,4]Triazolo[1,5-a]pyrazine has been used in the manufacturing of Sitagliptin and Sitagliptin/Metformin drug products .

- Methods : Both methods were used during an optimization study of manufacturing of Sitagliptin and Sitagliptin/Metformin drug products .

- Results : The goal of the study was to decrease NTTP content in the final drug product under the strict legislative limit set by Federal Drug Agency .

-

Cancer Research

- Application : [1,2,4]Triazolo[1,5-a]pyrazine derivatives have been used in the design and synthesis of novel dual c-Met/VEGFR-2 inhibitors . These inhibitors have shown promising results in the treatment of various types of cancer .

- Methods : A series of novel [1,2,4]Triazolo[1,5-a]pyrazine derivatives were designed, synthesized, and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .

- Results : Most of the compounds showed satisfactory activity compared with the lead compound foretinib . The most promising compound exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .

-

Antibacterial Research

- Application : [1,2,4]Triazolo[1,5-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity .

- Methods : The compounds were synthesized and their structures were characterized using various techniques . All the synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method .

- Results : Some of the tested compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

-

Pharmaceutical Research

- Application : [1,2,4]Triazolo[1,5-a]pyrazine derivatives have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .

- Methods : The compounds were synthesized and their structures were characterized using various techniques .

- Results : The compounds have shown remarkable biological activities in a variety of domains .

-

c-Met Inhibition

- Application : [1,2,4]Triazolo[1,5-a]pyrazine derivatives have been used in the design and synthesis of novel dual c-Met/VEGFR-2 inhibitors . These inhibitors have shown promising results in the treatment of various types of cancer .

- Methods : A series of novel [1,2,4]Triazolo[1,5-a]pyrazine derivatives were designed, synthesized, and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .

- Results : Most of the compounds showed satisfactory activity compared with lead compound foretinib . The most promising compound exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .

-

GABA A Modulating Activity

- Application : Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity .

- Methods : The compounds were synthesized and their structures were characterized using various techniques .

- Results : The compounds have shown remarkable biological activities in a variety of domains .

-

Use in Solar Cells

-

BACE-1 Inhibition

-

Fatty Acid-Binding Proteins (FABPs) Inhibition

- Application : FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .

- Methods : The compounds were synthesized and their structures were characterized using various techniques .

- Results : The compounds have shown remarkable biological activities in a variety of domains .

-

Antidiabetic, Anti-Platelet Aggregations, Anti-Fungal, Anti-Bacterial, Anti-Malarial, Anti-Tubercular, and Anticonvulsant Properties

- Application : Triazolo[4,3-a]pyrazine derivatives have a wide range of biological activities, such as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .

- Methods : The compounds were synthesized and their structures were characterized using various techniques .

- Results : The compounds have shown remarkable biological activities in a variety of domains .

Safety And Hazards

Orientations Futures

The potential of “[1,2,4]Triazolo[1,5-a]pyrazine” has inspired some excellent reviews over the years on their chemistry and methods of synthesis . The development of the chemistry and application of 1,2,4-triazolo[1,5-a]pyrimidines has continued and even accelerated . Future research may focus on further exploring the biological activities and potential applications of “[1,2,4]Triazolo[1,5-a]pyrazine” and its derivatives .

Propriétés

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-2-9-5(3-6-1)7-4-8-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDJVPRVKHSWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192943 | |

| Record name | (1,2,4)Triazolo(1,5-a)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[1,5-a]pyrazine | |

CAS RN |

399-66-6 | |

| Record name | (1,2,4)Triazolo(1,5-a)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,2,4)Triazolo(1,5-a)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-](/img/structure/B1345540.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-](/img/structure/B1345545.png)

![Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B1345563.png)